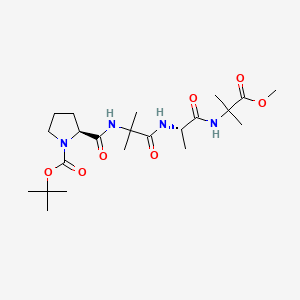![molecular formula C12H16O3 B14510584 [3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate CAS No. 62702-88-9](/img/structure/B14510584.png)
[3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate is an organic compound that belongs to the class of cyclohexenones It is characterized by a cyclohexenone ring substituted with a prop-1-en-2-yl group and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate can be achieved through several synthetic routes. One common method involves the reaction of cyclohexenone with prop-1-en-2-yl acetate under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition of the prop-1-en-2-yl group to the carbonyl carbon of cyclohexenone, followed by esterification to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. For example, the use of palladium or rhodium catalysts can facilitate the addition of the prop-1-en-2-yl group to cyclohexenone, followed by esterification with acetic anhydride or acetyl chloride. These methods are scalable and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
[3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol derivative.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexenone derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, [3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate serves as a versatile intermediate for the construction of complex molecular architectures. It can be used in the synthesis of natural products and pharmaceuticals.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its unique structure allows for interactions with biological targets, making it a valuable scaffold for drug design.
Industry
In the materials science field, this compound can be used as a precursor for the synthesis of polymers and advanced materials. Its reactivity and functional groups make it suitable for incorporation into various polymeric structures.
Mécanisme D'action
The mechanism of action of [3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate involves its interaction with molecular targets such as enzymes and receptors. The cyclohexenone ring can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target proteins. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A simpler analog without the prop-1-en-2-yl and acetate groups.
Methyl cyclohexenone: Similar structure but with a methyl group instead of the prop-1-en-2-yl group.
Cyclohexenone acetate: Lacks the prop-1-en-2-yl group but contains the acetate ester.
Uniqueness
[3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate is unique due to the presence of both the prop-1-en-2-yl group and the acetate ester. This combination of functional groups enhances its reactivity and potential applications in various fields. The prop-1-en-2-yl group provides additional sites for chemical modification, while the acetate ester increases the compound’s solubility and stability.
Propriétés
Numéro CAS |
62702-88-9 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
(3-oxo-6-prop-1-en-2-ylcyclohexen-1-yl)methyl acetate |
InChI |
InChI=1S/C12H16O3/c1-8(2)12-5-4-11(14)6-10(12)7-15-9(3)13/h6,12H,1,4-5,7H2,2-3H3 |
Clé InChI |
VCNRZNCAJGFFRP-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1CCC(=O)C=C1COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


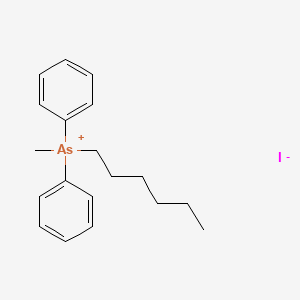
![1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene](/img/structure/B14510510.png)

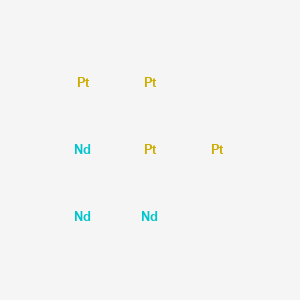
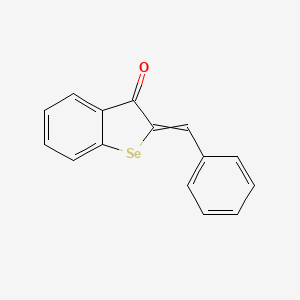
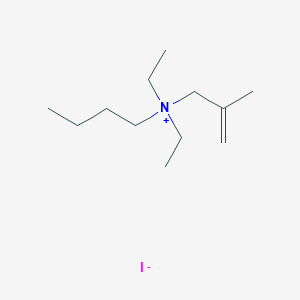

![2-[(3-chloro-4-methoxyphenyl)methoxy]guanidine;sulfuric acid](/img/structure/B14510556.png)

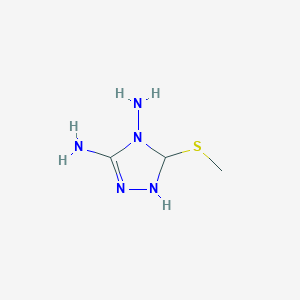
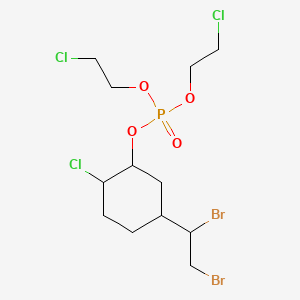
![Methyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]propanoate](/img/structure/B14510580.png)
![Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride](/img/structure/B14510582.png)
